molecular formula C20H20N4OS2 B2609600 4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 361173-87-7

4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2609600
CAS RN: 361173-87-7
M. Wt: 396.53
InChI Key: BFTOLFXGDLWMSW-UHFFFAOYSA-N
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Description

“4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C20H20N4OS3 . It is a derivative of benzothiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation lead to the formation of related compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic compound consisting of the fusion of a benzene ring and a thiazole ring .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole conjugated Schiff bases have been investigated for their potential as fluorescent sensors, particularly for detecting metal ions such as Al3+ and Zn2+. These compounds exhibit solvatochromic behavior, large Stokes shifts, and aggregation-induced emission properties. Their ability to selectively bind and detect Al3+ and Zn2+ through spectral changes suggests their application in metal ion sensing (G. Suman et al., 2019).

Antimicrobial Agents

A series of benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, characterized by various spectroscopic analyses, have shown significant in vitro antibacterial and antifungal activities, indicating their potential as new classes of antimicrobial agents (Vikas Padalkar et al., 2016).

Photophysical Properties

The synthesis and study of excited state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole have been reported. These compounds exhibit dual emission characteristics and are thermally stable, suggesting their utility in photophysical applications (Vikas Padalkar et al., 2011).

Anticancer Activity

Novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have been synthesized and evaluated for anticancer activity. The compounds demonstrated promising activity against several human cancer cell lines, suggesting their potential as anticancer agents (Shailee V. Tiwari et al., 2017).

Chemosensors for Anions

Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions. These compounds can recognize cyanide anions through specific reactions, exhibiting color changes and fluorescence quenching, which can be visually detected. This capability highlights their application in environmental monitoring and safety (Kangnan Wang et al., 2015).

Future Directions

Benzothiazole derivatives, including this compound, have shown promise in various fields, particularly in medical research. They have been found to have anticancer properties, which suggests potential for future development of anticancer drugs .

properties

IUPAC Name

4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-4-24(5-2)14-8-6-13(7-9-14)19(25)23-20-22-16-11-10-15-17(18(16)27-20)26-12(3)21-15/h6-11H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTOLFXGDLWMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

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